molecular formula C22H25ClFN3O4S2 B2939641 2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE CAS No. 1177592-28-7

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2939641
CAS No.: 1177592-28-7
M. Wt: 514.03
InChI Key: UBFICGAIOFTCSS-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE is a complex organic compound that features a benzenesulfonyl group, a fluorobenzothiazole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine to form 4-fluorobenzothiazole.

    Introduction of the Benzenesulfonyl Group: The benzothiazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with 3-(morpholin-4-yl)propylamine under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (e.g., Cl2, Br2) and bases (e.g., NaOH, KOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole Derivatives: These compounds share the thiazole core and may have similar electronic and photophysical properties.

    Fluorobenzenesulfonyl Compounds: These compounds contain the fluorobenzenesulfonyl group and may exhibit similar reactivity and applications.

    Morpholine-Containing Compounds: These compounds feature the morpholine ring and may have comparable biological activity.

Uniqueness

2-(BENZENESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to advanced materials and potential therapeutic agents .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2.ClH/c23-18-8-4-9-19-21(18)24-22(31-19)26(11-5-10-25-12-14-30-15-13-25)20(27)16-32(28,29)17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFICGAIOFTCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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